molecular formula C22H44 B12527783 1,4-Dioctylcyclohexane CAS No. 820233-10-1

1,4-Dioctylcyclohexane

Cat. No.: B12527783
CAS No.: 820233-10-1
M. Wt: 308.6 g/mol
InChI Key: YGVCZKSBUPBFSV-UHFFFAOYSA-N
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Description

1,4-Dioctylcyclohexane is an organic compound with the molecular formula C26H52 It is a derivative of cyclohexane, where two octyl groups are attached to the 1 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with octyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like toluene or hexane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexane and octyl halides are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioctylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,4-Dioctylcyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,4-Dioctylcyclohexane depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound can also target specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Didecylcyclohexane: Similar structure with decyl groups instead of octyl groups.

    1,4-Dihexylcyclohexane: Contains hexyl groups instead of octyl groups.

    1,4-Dibutylcyclohexane: Contains butyl groups instead of octyl groups.

Uniqueness

1,4-Dioctylcyclohexane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The octyl groups provide a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.

Properties

CAS No.

820233-10-1

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

1,4-dioctylcyclohexane

InChI

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

YGVCZKSBUPBFSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(CC1)CCCCCCCC

Origin of Product

United States

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